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Compound of Interest

Compound Name: Bis([3-triethoxysilyl)propyl]urea

Cat. No.: B7780007 Get Quote

Spectroscopic Profile of Bis([3-
triethoxysilyl)propyl]urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Bis([3-triethoxysilyl)propyl]urea, a key organosilane in various research and industrial

applications. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-

Transform Infrared (FTIR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols for acquiring these spectra.

Chemical Structure and Overview
Bis([3-triethoxysilyl)propyl]urea is a bifunctional organosilane characterized by a central

urea linkage flanked by two propyl chains, each terminating in a triethoxysilyl group. This

structure allows for versatile chemical modifications and applications, including surface

functionalization and polymer synthesis.

Caption: Chemical Structure of Bis([3-triethoxysilyl)propyl]urea.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, FTIR, and Mass

Spectrometry for Bis([3-triethoxysilyl)propyl]urea. These values are based on data from
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structurally similar compounds and established spectroscopic principles.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.4 Triplet 2H NH

~3.8 Quartet 12H Si-O-CH₂-CH₃

~3.1 Quartet 4H N-CH₂-CH₂-CH₂-Si

~1.6 Multiplet 4H N-CH₂-CH₂-CH₂-Si

~1.2 Triplet 18H Si-O-CH₂-CH₃

~0.6 Triplet 4H N-CH₂-CH₂-CH₂-Si

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~159 C=O

~58 Si-O-CH₂-CH₃

~43 N-CH₂-CH₂-CH₂-Si

~23 N-CH₂-CH₂-CH₂-Si

~18 Si-O-CH₂-CH₃

~7 N-CH₂-CH₂-CH₂-Si

Table 3: Predicted ²⁹Si NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

-45 to -50 (EtO)₃Si-
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Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group

~3330 N-H Stretch Urea

~2975, 2927, 2885 C-H Stretch Propyl, Ethyl

~1630 C=O Stretch (Amide I) Urea

~1570 N-H Bend (Amide II) Urea

~1100, 1075 Si-O-C Stretch Triethoxysilyl

~955 Si-O-C Stretch Triethoxysilyl

~780 Si-C Stretch Silylpropyl

Table 5: Expected Mass Spectrometry Fragments

m/z Proposed Fragment

468 [M]⁺

423 [M - OCH₂CH₃]⁺

378 [M - 2(OCH₂CH₃)]⁺

247 [(EtO)₃Si(CH₂)₃NHCONH₂]⁺

221 [(EtO)₃Si(CH₂)₃NH]⁺

163 [(EtO)₃Si]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Bis([3-
triethoxysilyl)propyl]urea, adapted from established procedures for similar organosilicon

compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A Bruker AC-300 spectrometer or equivalent, operating at 300 MHz for ¹H, 75

MHz for ¹³C, and 59.6 MHz for ²⁹Si.

Sample Preparation:

Dissolve approximately 10-20 mg of Bis([3-triethoxysilyl)propyl]urea in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Use tetramethylsilane (TMS) as an internal or external reference standard.

Data Acquisition:

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 16-64 scans).

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of

scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

²⁹Si NMR: Acquire spectra using a proton-decoupled pulse sequence. Due to the low natural

abundance and negative gyromagnetic ratio of ²⁹Si, a relaxation agent such as chromium(III)

acetylacetonate may be added, and a longer relaxation delay may be necessary.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal (0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A Nikolet Nexus-FTIR or Specord M-80 spectrophotometer, or equivalent,

equipped with a universal attenuated total reflectance (ATR) accessory.
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Sample Preparation:

Place a small drop of the liquid Bis([3-triethoxysilyl)propyl]urea directly onto the ATR

crystal.

Alternatively, if the sample is a solid, a small amount of the powder can be pressed firmly

against the crystal.

For transmission mode, a thin film of the sample can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Collect a background spectrum of the clean, empty ATR crystal or KBr plates prior to sample

analysis.

Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

Data Processing:

The software will automatically ratio the sample spectrum against the background spectrum

to produce the absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional groups

present in the molecule.

Mass Spectrometry (MS)
Instrumentation: A Finnigan SSQ-710 mass spectrometer or equivalent, capable of electron

ionization (EI) or electrospray ionization (ESI).

Sample Preparation:

For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane) to a concentration of approximately 1 mg/mL.
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For ESI-MS: Prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with

electrospray, such as methanol or acetonitrile, often with the addition of a small amount of

formic acid or ammonium acetate to promote ionization.

Data Acquisition:

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

Use a standard electron energy of 70 eV.

ESI-MS: Infuse the sample solution directly into the ion source using a syringe pump.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).

Data Processing:

Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

Analyze the fragmentation pattern to identify characteristic fragment ions that can be used to

confirm the structure of the molecule.

Logical Relationships and Workflows
The following diagrams illustrate the relationships between the different spectroscopic

techniques and a typical experimental workflow.
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Caption: Interrelation of Spectroscopic Data.
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Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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